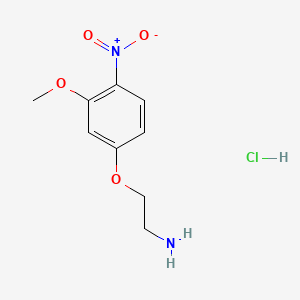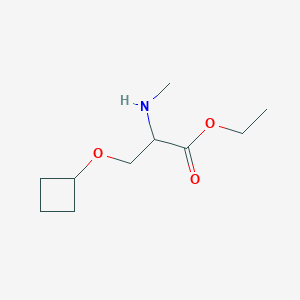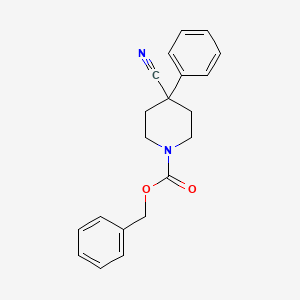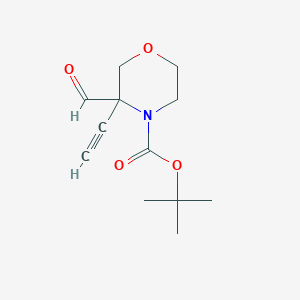
Tert-butyl3-ethynyl-3-formylmorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate is a chemical compound with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol . This compound is characterized by the presence of a tert-butyl group, an ethynyl group, a formyl group, and a morpholine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 3-ethynylmorpholine-4-carboxylate with a formylating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the formylation process. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions include carboxylic acids, alcohols, and substituted morpholine derivatives .
Scientific Research Applications
Tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to the modulation of their activity. The formyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate can be compared with similar compounds such as tert-butyl 3-ethynylmorpholine-4-carboxylate and tert-butyl 3-formylmorpholine-4-carboxylate. These compounds share structural similarities but differ in the presence or absence of specific functional groups, which can affect their reactivity and applications.
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate |
InChI |
InChI=1S/C12H17NO4/c1-5-12(8-14)9-16-7-6-13(12)10(15)17-11(2,3)4/h1,8H,6-7,9H2,2-4H3 |
InChI Key |
MIJAJOKTCCTSRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1(C=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


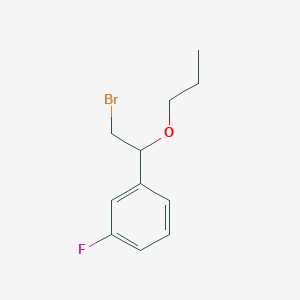
![2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid](/img/structure/B13516881.png)
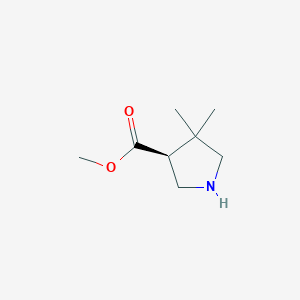
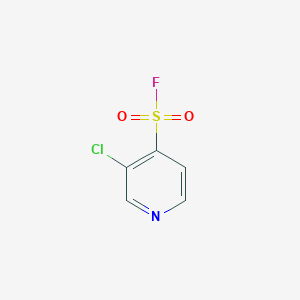
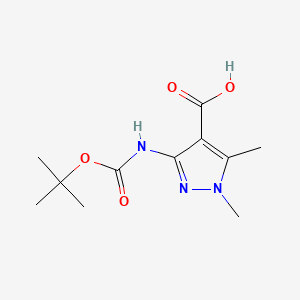
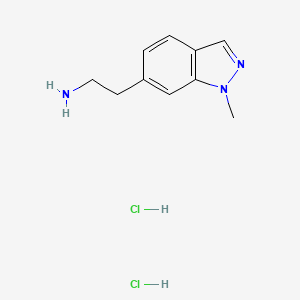
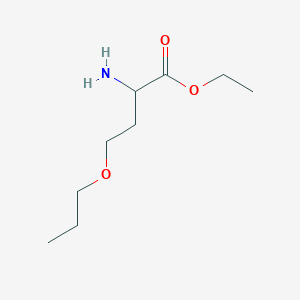
![6-Fluorospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13516904.png)
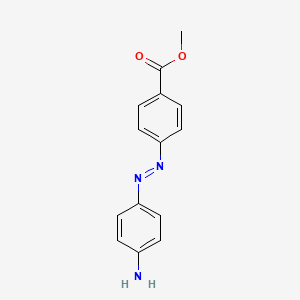
![Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate](/img/structure/B13516916.png)
